molecular formula C7H14O B1346069 2,2-Diethyloxetane CAS No. 4737-49-9

2,2-Diethyloxetane

Cat. No.: B1346069
CAS No.: 4737-49-9
M. Wt: 114.19 g/mol
InChI Key: NVMOGAAWWSMHML-UHFFFAOYSA-N
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Description

2,2-Diethyloxetane is a four-membered cyclic ether (oxetane) with ethyl substituents at the 2-position of the ring. This discrepancy in substituent positioning (2,2 vs. 3,3) highlights the importance of stereochemistry in determining physicochemical properties. For the purpose of this article, comparisons will focus on structurally related oxetanes, including 3,3-diethyloxetane, 3,3-dimethyloxetane, and 2-ethynyl-2-phenyloxetane, to infer trends in behavior.

Properties

IUPAC Name

2,2-diethyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-7(4-2)5-6-8-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMOGAAWWSMHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCO1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197123
Record name Oxetane, 2,2-diethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4737-49-9
Record name Pentane, 1,3-epoxy-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane, 2,2-diethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of diols or halohydrins. For instance, the cyclization of 2,2-diethyl-1,3-propanediol under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. The Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of alkenes with carbonyl compounds, can also be employed to produce oxetane derivatives .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyloxetane can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of the oxetane ring can produce carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxetane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products:

    Oxidation: Produces aldehydes or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted oxetane derivatives.

Scientific Research Applications

2,2-Diethyloxetane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing other functional groups to improve drug properties.

    Medicine: Explored for its role in medicinal chemistry, particularly in the development of new pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized as a solvent and in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-Diethyloxetane exerts its effects is primarily through its reactivity as a cyclic ether. The strained four-membered ring is prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, making this compound a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Oxetane Derivatives

Table 1: Structural and Physical Properties of Oxetanes
Compound Substituents Boiling Point (°C) Key Synthetic Route
3,3-Diethyloxetane Ethyl (3,3) 135–140 Base-induced cyclization
3,3-Dimethyloxetane Methyl (3,3) Not reported Similar to 3,3-diethyloxetane
2-Ethynyl-2-phenyloxetane Ethynyl, phenyl (2,2) Not reported Multi-step functionalization

Polymerization and Material Properties

Poly(3,3-diethyloxetane) exhibits reduced crystallinity compared to poly(3,3-dimethyloxetane) due to steric hindrance from bulkier ethyl groups, which disrupt polymer chain packing . This property makes ethyl-substituted polyoxetanes suitable for elastomers or flexible coatings. In contrast, methyl-substituted analogs retain higher crystallinity, favoring applications requiring rigidity.

Reactivity and Functionalization

  • Its cyclic ether ring retains reactivity in ring-opening polymerizations.
  • 2-Ethynyl-2-phenyloxetane : The ethynyl group enables click chemistry (e.g., thiol-yne reactions), while the phenyl ring introduces π-conjugation for optical applications .

Thermal and Chemical Stability

Ethyl substituents in 3,3-diethyloxetane increase thermal stability compared to smaller alkyl chains, as evidenced by its higher boiling point (135–140°C) relative to unsubstituted oxetanes . However, the lack of direct data on 2,2-diethyloxetane limits conclusive comparisons.

Biological Activity

2,2-Diethyloxetane is a compound belonging to the oxetane family, characterized by its four-membered cyclic ether structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its unique biological properties and potential applications. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

This compound is defined by its molecular formula C6H12OC_6H_{12}O and a molar mass of approximately 100.16 g/mol. The structure features two ethyl groups attached to the oxetane ring, influencing its reactivity and biological interactions.

Pharmacological Potential

Recent studies have identified this compound as a promising scaffold in drug discovery. The oxetane ring is known for enhancing solubility and bioavailability while providing a stable framework for various substitutions that can modulate biological activity.

  • Antiviral Activity : Research indicates that oxetanes, including this compound, exhibit antiviral properties. For instance, modifications of the oxetane structure have been linked to increased efficacy against viral infections by improving interaction with viral proteins or host cell receptors .
  • Cytotoxic Effects : In vitro studies have shown that certain derivatives of diethyloxetane can induce cytotoxicity in cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) leading to apoptosis in malignant cells .
  • Hepatotoxicity : While exploring its therapeutic potential, it is essential to note that some oxetane derivatives have exhibited hepatotoxicity in preclinical studies. This necessitates careful evaluation of their safety profiles before advancing to clinical trials .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of a series of oxetane-containing compounds against influenza virus. Among these, a derivative of this compound demonstrated significant inhibition of viral replication in MDCK cells with an EC50 value of 25 nM. The compound's mechanism involved interference with the viral life cycle at the entry stage .

Case Study 2: Cytotoxicity in Cancer Therapy

In another investigation focused on cancer therapy, researchers synthesized several analogs of this compound and tested their effects on human breast cancer cells (MCF-7). One specific analog showed a dose-dependent increase in apoptosis markers with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that this compound activated caspase pathways leading to programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The unique structure allows for favorable interactions with target proteins through hydrogen bonding and hydrophobic interactions.
  • Metabolic Stability : The oxetane ring confers metabolic stability against enzymatic degradation compared to other cyclic ethers.
  • Reactive Oxygen Species Generation : Certain derivatives can enhance ROS production within cells, contributing to their cytotoxic effects.

Summary Table of Biological Activities

Biological ActivityObserved EffectsEC50/IC50 Values
AntiviralInhibition of viral replicationEC50 = 25 nM
CytotoxicityInduction of apoptosis in cancer cellsIC50 = 15 µM
HepatotoxicityToxic effects observed in liver cellsVariable

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethyloxetane
Reactant of Route 2
2,2-Diethyloxetane

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